An In-depth Technical Guide to 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol
An In-depth Technical Guide to 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol (CAS No. 4780-30-7). Due to the limited availability of experimental data for this specific compound, this document leverages data from analogous structures, primarily other 2-alkyl-2-(hydroxymethyl)propane-1,3-diols, to present a thorough profile. This guide covers the compound's physicochemical properties, a detailed hypothetical protocol for its synthesis and purification, and an analysis of its expected spectroscopic characteristics. This document aims to serve as a foundational resource for researchers and professionals interested in the potential applications of this and related long-chain polyol compounds in various scientific and industrial fields.
Introduction
2-Heptyl-2-(hydroxymethyl)propane-1,3-diol is a polyol distinguished by its unique structure, which incorporates a seven-carbon alkyl chain (heptyl group) and three primary hydroxyl groups. This amphiphilic character suggests potential applications as a surfactant, emulsifier, or building block for the synthesis of more complex molecules such as polyesters, polyurethanes, and alkyd resins. The presence of multiple hydroxyl groups also offers sites for further chemical modification, making it an interesting candidate for applications in materials science and drug delivery systems.
This guide synthesizes the currently available information for 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol and provides extrapolated data based on well-studied analogous compounds to fill existing knowledge gaps.
Physicochemical Properties
The fundamental physicochemical properties of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O₃ | [1][2] |
| Molecular Weight | 204.31 g/mol | [1][2] |
| CAS Number | 4780-30-7 | [1][2] |
| IUPAC Name | 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | |
| Synonyms | 1,1,1-Tris(hydroxymethyl)octane, 2,2-bis(Hydroxymethyl)-1-nonanol | [1] |
| Melting Point | 68-69 °C | [3] |
| Boiling Point (Predicted) | 359.2 ± 22.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.008 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.04 ± 0.10 | [3] |
| Solubility | No experimental data available. Expected to have low solubility in water and good solubility in polar organic solvents. | |
| Appearance | Likely a white crystalline solid at room temperature, based on the melting point. |
Synthesis and Purification: A Detailed Experimental Protocol
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step, one-pot reaction starting from octanal and formaldehyde in the presence of a base, such as calcium hydroxide or sodium hydroxide.
Step 1: Aldol Condensation Octanal reacts with two equivalents of formaldehyde in an aldol condensation to form the intermediate aldehyde, 2,2-bis(hydroxymethyl)octanal.
Step 2: Crossed-Cannizzaro Reaction The intermediate aldehyde then undergoes a crossed-Cannizzaro reaction with a third equivalent of formaldehyde. The intermediate aldehyde is reduced to the corresponding alcohol (2-Heptyl-2-(hydroxymethyl)propane-1,3-diol), while formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate salt.
Detailed Experimental Protocol
Materials:
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Octanal (1 equivalent)
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Formaldehyde (37% aqueous solution, 3 equivalents)
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Calcium Hydroxide (as catalyst)
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Methanol (as solvent)
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Hydrochloric Acid (for neutralization)
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Ethyl Acetate (for extraction)
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Anhydrous Magnesium Sulfate (for drying)
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Silica Gel (for column chromatography)
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Hexane and Ethyl Acetate (for chromatography elution)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve octanal (1 equivalent) in methanol.
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Addition of Reagents: To the stirred solution, add the aqueous formaldehyde solution (3 equivalents) and a catalytic amount of calcium hydroxide.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Neutralize the mixture with dilute hydrochloric acid until a pH of ~7 is reached.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by silica gel column chromatography.
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Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).
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Collect the fractions containing the desired product (as indicated by TLC).
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Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol as a white solid.
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Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Synthesis and Purification Workflow Diagram
